Lumacaftor acyl-beta-D-glucuronide

CAS No.:

Cat. No.: VC13768680

Molecular Formula: C30H26F2N2O11

Molecular Weight: 628.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C30H26F2N2O11 |

|---|---|

| Molecular Weight | 628.5 g/mol |

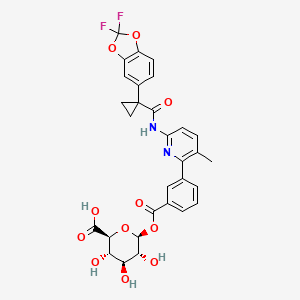

| IUPAC Name | (2S,3S,4S,5R,6S)-6-[3-[6-[[1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropanecarbonyl]amino]-3-methylpyridin-2-yl]benzoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |

| Standard InChI | InChI=1S/C30H26F2N2O11/c1-13-5-8-19(34-28(41)29(9-10-29)16-6-7-17-18(12-16)45-30(31,32)44-17)33-20(13)14-3-2-4-15(11-14)26(40)43-27-23(37)21(35)22(36)24(42-27)25(38)39/h2-8,11-12,21-24,27,35-37H,9-10H2,1H3,(H,38,39)(H,33,34,41)/t21-,22-,23+,24-,27-/m0/s1 |

| Standard InChI Key | WQJYUGJYFGNIHQ-BKOUBMFISA-N |

| Isomeric SMILES | CC1=C(N=C(C=C1)NC(=O)C2(CC2)C3=CC4=C(C=C3)OC(O4)(F)F)C5=CC(=CC=C5)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O |

| SMILES | CC1=C(N=C(C=C1)NC(=O)C2(CC2)C3=CC4=C(C=C3)OC(O4)(F)F)C5=CC(=CC=C5)C(=O)OC6C(C(C(C(O6)C(=O)O)O)O)O |

| Canonical SMILES | CC1=C(N=C(C=C1)NC(=O)C2(CC2)C3=CC4=C(C=C3)OC(O4)(F)F)C5=CC(=CC=C5)C(=O)OC6C(C(C(C(O6)C(=O)O)O)O)O |

Introduction

Chemical Identity and Physicochemical Properties

Structural Characteristics

Lumacaftor acyl-β-D-glucuronide (CAS 2919250-86-3) is formed by the covalent linkage of β-D-glucuronic acid to lumacaftor’s carboxylic acid moiety via an ester bond . Its molecular formula is C₃₀H₂₆F₂N₂O₁₁, with a molecular weight of 628.53 g/mol . The compound exists as a white solid, soluble in dimethyl sulfoxide (DMSO) and methanol, and requires storage at 0–8°C for stability .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 2919250-86-3 | |

| Molecular Formula | C₃₀H₂₆F₂N₂O₁₁ | |

| Molecular Weight | 628.53 g/mol | |

| Purity | ≥97% (HPLC-UVD) | |

| Solubility | DMSO, MeOH | |

| Storage Conditions | 0–8°C |

Biosynthesis and Metabolic Pathways

Glucuronidation Mechanism

Lumacaftor undergoes UGT1A3-mediated glucuronidation in the liver, forming the acyl-glucuronide metabolite . This reaction involves the transfer of glucuronic acid from UDP-glucuronic acid (UDPGA) to lumacaftor’s carboxyl group, enhancing its hydrophilicity for renal or biliary excretion .

Enzymatic Specificity

-

UGT1A3 Dominance: Expressed in hepatic and intestinal tissues, UGT1A3 is the primary isoform responsible for lumacaftor glucuronidation .

-

Competitive Inhibition: Co-administration with UGT1A3 inhibitors (e.g., gemfibrozil glucuronide) may elevate lumacaftor plasma levels .

Table 2: Metabolic Parameters of Lumacaftor Acyl-β-D-Glucuronide

| Parameter | Value | Source |

|---|---|---|

| Metabolic Enzyme | UGT1A3 | |

| Plasma Protein Binding | 99% (primarily albumin) | |

| Half-Life | ~26 hours (parent drug) | |

| Excretion Route | Feces (80%), Urine (10%) |

Pharmacological and Pharmacokinetic Insights

Impact on Lumacaftor Pharmacokinetics

-

Reduced Bioavailability: Glucuronidation decreases lumacaftor’s systemic exposure by 40–60% due to first-pass metabolism .

-

Drug-Drug Interactions: Lumacaftor induces CYP3A4, accelerating its own metabolism and reducing ivacaftor (co-administered CFTR potentiator) exposure by 50% .

Clinical Pharmacodynamics

-

Sweat Chloride Reduction: In pediatric patients (1–2 years), lumacaftor/ivacaftor reduced sweat chloride by 29.1 mmol/L (95% CI: -34.8 to -23.4) .

-

Pancreatic Biomarkers: Fecal elastase-1 and serum immunoreactive trypsinogen improved, indicating enhanced pancreatic function .

Table 3: Efficacy Outcomes in Clinical Trials

| Study Population | Key Finding | Source |

|---|---|---|

| Children (1–2 years) | 95.7% experienced mild/moderate AEs | |

| Adults (F508del/F508del) | Cholesterol decreased by 15% | |

| Adolescents (≥12 years) | FEV1 improved by 3.3–3.7% |

Analytical Characterization Methods

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

-

Detection: Multiple reaction monitoring (MRM) transitions at m/z 629 → 453 (quantifier) and 629 → 308 (qualifier) .

-

Sample Preparation: Protein precipitation with acetonitrile followed by liquid-liquid extraction using methyl tert-butyl ether (MTBE) .

Stability Considerations

-

pH Sensitivity: Acyl-glucuronides undergo hydrolysis at pH >7.4, necessitating acidified storage conditions .

-

Reactive Metabolites: Transacylation with serum albumin may form covalent adducts, though in vivo evidence remains limited .

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume